1-METHANESULFONYL-3-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE
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Overview
Description
1-METHANESULFONYL-3-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE is a chemical compound that belongs to the class of triazoles Triazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agrochemicals, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-METHANESULFONYL-3-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE typically involves the following steps:
Starting Materials: The synthesis begins with 4-methoxyaniline and methylsulfonyl chloride.
Formation of Intermediate: The 4-methoxyaniline is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 4-methoxyphenyl methyl sulfone.
Cyclization: The intermediate is then subjected to cyclization with hydrazine hydrate to form the triazole ring, resulting in the final product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-METHANESULFONYL-3-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may require catalysts such as palladium or copper.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-METHANESULFONYL-3-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-METHANESULFONYL-3-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methoxyphenyl)propoxy sulfonic acid
- 3-(4-methoxyphenyl)propanal
- 4-methoxyphenylacetic acid
Uniqueness
1-METHANESULFONYL-3-(4-METHOXYPHENYL)-1H-1,2,4-TRIAZOL-5-AMINE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its triazole ring and sulfonyl group make it particularly interesting for various applications, setting it apart from other similar compounds.
Properties
Molecular Formula |
C10H12N4O3S |
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Molecular Weight |
268.29g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methylsulfonyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H12N4O3S/c1-17-8-5-3-7(4-6-8)9-12-10(11)14(13-9)18(2,15)16/h3-6H,1-2H3,(H2,11,12,13) |
InChI Key |
NKIMHPZJLHPGJR-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)N)S(=O)(=O)C |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C(=N2)N)S(=O)(=O)C |
Origin of Product |
United States |
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